3-Bromo-7,10-diphenylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7,10-diphenylfluoranthene is a chemical compound with the molecular formula C26H15Br. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 3rd position and phenyl groups at the 7th and 10th positions of the fluoranthene core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,10-diphenylfluoranthene typically involves the bromination of 7,10-diphenylfluoranthene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,10-diphenylfluoranthene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form fluoranthene derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7,10-diphenylfluoranthene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluoranthene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the fluoranthene core .
Scientific Research Applications
3-Bromo-7,10-diphenylfluoranthene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-7,10-diphenylfluoranthene involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to various chemical and biological effects, depending on the specific application. The pathways involved may include electron transfer, molecular recognition, and binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
7,10-Diphenylfluoranthene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-7,10-dimethylfluoranthene: Contains methyl groups instead of phenyl groups, leading to different chemical properties.
3-Bromo-7,10-diphenylbenzo[k]fluoranthene: Has an additional benzene ring, altering its electronic and steric properties.
Uniqueness
3-Bromo-7,10-diphenylfluoranthene is unique due to the presence of both bromine and phenyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
153390-86-4 |
---|---|
Molecular Formula |
C28H17Br |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
3-bromo-7,10-diphenylfluoranthene |
InChI |
InChI=1S/C28H17Br/c29-25-17-16-24-26-22(25)12-7-13-23(26)27-20(18-8-3-1-4-9-18)14-15-21(28(24)27)19-10-5-2-6-11-19/h1-17H |
InChI Key |
BAGIWXKJJUHFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C=C2)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.